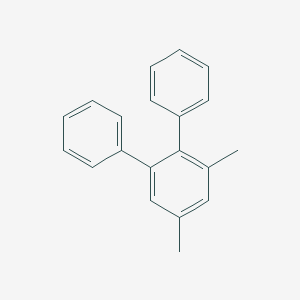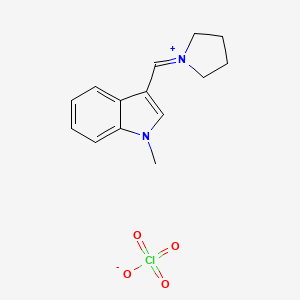![molecular formula C10H10N2O3 B14442792 Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate CAS No. 75985-20-5](/img/structure/B14442792.png)
Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate is a synthetic organic compound that features a furan ring substituted with a cyanoaziridine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate typically involves a multi-step process. One common method includes the reaction of methyl 5-formylfuran-2-carboxylate with 2-cyanoaziridine in the presence of a suitable base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Various substituted aziridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyanoaziridine and furan moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A compound with a similar furan-2-carboxylate core but different substituents.
Methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate: Another related compound with a chloro substituent instead of a cyanoaziridine group.
Uniqueness
Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate is unique due to the presence of the cyanoaziridine group, which imparts distinct chemical reactivity and potential bioactivity compared to other furan-2-carboxylate derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
75985-20-5 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-10(13)9-3-2-8(15-9)6-12-5-7(12)4-11/h2-3,7H,5-6H2,1H3 |
Clé InChI |
JGGGPHSHIRUOKI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(O1)CN2CC2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


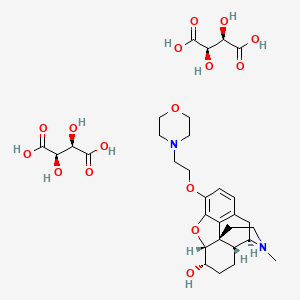

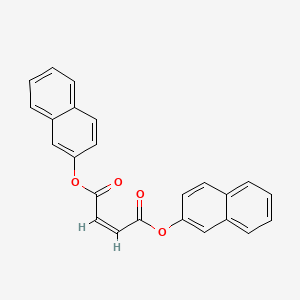
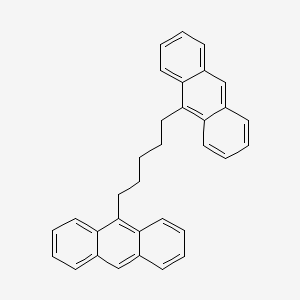


![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
